4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is often used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that plays a significant role in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Mode of Action
The compound acts as an inhibitor of MRTF-A . By inhibiting MRTF-A, it suppresses the EMT process, thereby reducing cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Biochemical Pathways
The inhibition of MRTF-A affects the EMT process, a key biochemical pathway involved in cell differentiation and development . The suppression of this pathway can lead to a decrease in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Result of Action
The primary result of the action of this compound is the suppression of several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These suppressions are achieved through the inhibition of MRTF-A, which is a critical factor for EMT .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions can help maintain the compound’s stability and ensure its safe handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group in piperidine with a tert-butoxycarbonyl (Boc) group. One common method is to start with 4-piperidone, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 4-amino-1-piperidine-3-carboxylic acid .
Scientific Research Applications
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-Boc-piperidine: Similar structure but lacks the carboxylic acid group.
1-Boc-4-piperidinecarboxylic acid: Similar structure but lacks the amino group.
Uniqueness
4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, making it a versatile building block for the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVAUGJTCEIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662239 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388108-90-5, 1015939-27-1 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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